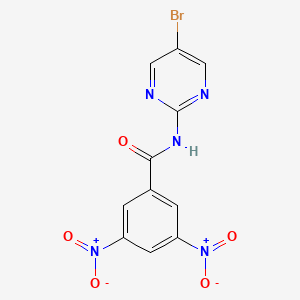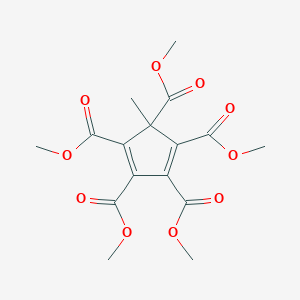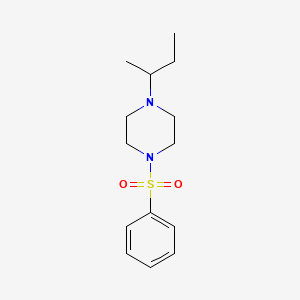![molecular formula C21H27N3O3S B10883872 N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a sulfonylphenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using a phenylpropyl halide.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine intermediate with a sulfonyl chloride derivative.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of N1-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylpropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways involved in inflammation, pain, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:
N-Phenylacetamide Sulfonamides: These compounds share a similar sulfonamide structure but differ in their substituents, leading to variations in their biological activities.
Piperazine Derivatives: Compounds with a piperazine ring and different substituents, which may exhibit distinct pharmacological properties.
Phenylpropyl Derivatives: Compounds containing a phenylpropyl group, which can influence their chemical reactivity and biological effects.
Conclusion
N~1~-(4-{[4-(3-Phenylpropyl)piperazino]sulfonyl}phenyl)acetamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its therapeutic applications and to develop new derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C21H27N3O3S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-[4-[4-(3-phenylpropyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H27N3O3S/c1-18(25)22-20-9-11-21(12-10-20)28(26,27)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-17H2,1H3,(H,22,25) |
InChI-Schlüssel |
YTNXLNLPEPNVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)

![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

methanone](/img/structure/B10883815.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)
